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Compound of Interest

Compound Name: 1-(4-Biphenylyl)ethanol

Cat. No.: B1360031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Biphenylyl)ethanol, also known as 4-(1-Hydroxyethyl)biphenyl, is an organic compound

with the chemical formula C₁₄H₁₄O.[1][2] It is a white to almost white crystalline solid.[1] This

compound serves as a versatile building block in organic synthesis, particularly in the

pharmaceutical and chemical industries.[1][2] Its biphenyl scaffold is a common structural motif

in many biologically active molecules. This guide provides a comprehensive overview of the

characterization of 1-(4-Biphenylyl)ethanol, including its physicochemical properties,

spectroscopic data, and potential biological activities.

Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Biphenylyl)ethanol is presented in

Table 1. This data is essential for its handling, storage, and application in various experimental

settings.

Table 1: Physicochemical Properties of 1-(4-Biphenylyl)ethanol
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Property Value Reference

CAS Number 3562-73-0 [1][2][3]

Molecular Formula C₁₄H₁₄O [1][2]

Molecular Weight 198.26 g/mol [2][3]

Appearance
White to almost white

powder/crystal
[1]

Melting Point 95-97 °C [3][4]

Boiling Point 340.4 °C at 760 mmHg [3]

Density 1.067 g/cm³ [3]

Flash Point 148.6 °C [3]

Solubility

Sparingly soluble in water.

Soluble in ethanol, ether, and

ketone solvents.

[1]

Storage
Sealed in a dry place at room

temperature.
[3]

Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 1-
(4-Biphenylyl)ethanol. The following sections detail the expected spectral data and provide

generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: NMR Spectroscopic Data for 1-(4-Biphenylyl)ethanol
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Nucleus Solvent
Key Chemical
Shifts (δ) and
Multiplicities

Reference

¹H NMR CDCl₃

Signals corresponding

to the aromatic

protons of the

biphenyl group, the

methine proton (CH-

OH), and the methyl

protons (CH₃).

¹³C NMR CDCl₃

Resonances for the

aromatic carbons, the

carbon bearing the

hydroxyl group, and

the methyl carbon.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Biphenylyl)ethanol in 0.5-0.7

mL of deuterated chloroform (CDCl₃).

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024 or more, depending on concentration

Relaxation delay: 2-5 seconds
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Spectral width: 0 to 220 ppm

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Compound Dissolve in CDCl3 NMR Spectrometer Fourier Transform Phase & Baseline Correction Structure Elucidation

Click to download full resolution via product page

Figure 1: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for 1-(4-Biphenylyl)ethanol

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200-3600 Broad, Strong

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=C stretch (aromatic) 1400-1600 Medium to Strong

C-O stretch (alcohol) 1000-1260 Strong

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind 1-2 mg of 1-(4-Biphenylyl)ethanol with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
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homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Mix Sample with KBr

Grind to Fine Powder

Press into Pellet

Acquire Spectrum

Identify Functional Groups

Click to download full resolution via product page

Figure 2: Workflow for FTIR analysis using the KBr pellet method.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power

of mass spectrometry to identify and quantify volatile and semi-volatile compounds.
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Table 4: GC-MS Data for 1-(4-Biphenylyl)ethanol

Parameter Value

Retention Time Dependent on GC conditions

Molecular Ion (M⁺) m/z 198

Key Fragmentation Ions m/z 183 ([M-CH₃]⁺), 155, 152

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 1-(4-Biphenylyl)ethanol (e.g., 1 mg/mL) in

a suitable solvent such as dichloromethane or ethyl acetate.

GC-MS System: A standard GC-MS instrument.

GC Conditions (Typical):

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

Injector Temperature: 250-280 °C.

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the peak corresponding to 1-(4-Biphenylyl)ethanol by its retention

time and compare the obtained mass spectrum with a reference library or interpret the

fragmentation pattern.
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Synthesis and Potential Biological Activity
Synthesis
1-(4-Biphenylyl)ethanol is typically synthesized through the reduction of 4-acetylbiphenyl.

This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an

alcoholic solvent being a common and convenient method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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